molecular formula C23H21N3O3 B2419360 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923185-84-6

3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2419360
CAS No.: 923185-84-6
M. Wt: 387.439
InChI Key: GDNZXGZIJSPCMA-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with 4-methoxybenzyl and 3-methylbenzyl groups

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-5-3-6-18(13-16)15-25-20-7-4-12-24-21(20)22(27)26(23(25)28)14-17-8-10-19(29-2)11-9-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZXGZIJSPCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar compounds in the pyrido[3,2-d]pyrimidine family include:

3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 923185-84-6) is a member of the pyrido[3,2-d]pyrimidine family and has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula: C23_{23}H21_{21}N3_{3}O3_{3}
  • Molecular Weight: 387.4 g/mol
  • Structure: The compound features a pyrido[3,2-d]pyrimidine core with methoxy and methylbenzyl substituents that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. It has been suggested that it may inhibit certain kinase enzymes, thereby affecting cellular processes related to cancer progression and other diseases.

Inhibition of Kinase Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a significant role in protein synthesis and cell growth. For instance:

  • Compound 6 from a related study showed an IC50_{50} value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
  • Similarly, modifications on the pyrido[3,2-d]pyrimidine scaffold have been shown to enhance kinase inhibitory activity significantly.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrido[3,2-d]pyrimidine derivatives. Notably:

  • In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
  • A study on related compounds indicated that modifications at specific sites on the pyrido ring can lead to increased potency against cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound:

  • A study highlighted its efficacy against several bacterial strains, suggesting that the methoxy group may enhance membrane permeability or interact with bacterial enzymes.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerCompound 6 showed significant inhibition of eEF-2K with an IC50_{50} of 420 nM.
AntimicrobialDemonstrated effectiveness against various bacterial strains.
AntitumorModifications on the pyrido scaffold enhanced activity against multiple cancer cell lines.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Key Reference
Cyclization2-Chloronicotinic acid, urea, DMF, 50°C65–75
Benzylation3-Methylbenzyl bromide, K₂CO₃, DMSO, 80°C70–80
PurificationRecrystallization (ethanol)>95% purity

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic

  • Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
    • HRMS : Validate molecular formula (e.g., C₂₅H₂₃N₃O₃) .
  • Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings, critical for SAR studies .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
    • Antimicrobial Activity : MIC assays against Gram-positive/negative strains with ciprofloxacin as a control .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure to assess permeability .
  • Toxicity Profiling : MTT assays on HEK293 cells to determine IC₅₀ values .

Note : Conflicting activity data in structurally similar compounds (e.g., thieno vs. pyrido derivatives) require dose-response validation across 3+ independent replicates .

How do substituent variations (e.g., methoxy vs. chloro groups) impact the compound’s reactivity?

Q. Advanced

  • Electronic Effects : Methoxy groups enhance electron density on the pyrimidine ring, increasing susceptibility to electrophilic attacks (e.g., nitration) .
  • Steric Hindrance : Bulky 3-methylbenzyl groups reduce reaction rates in SN2 substitutions by ~30% compared to unsubstituted benzyl analogs .
  • Solubility : LogP calculations (e.g., ChemAxon) show methoxy groups improve aqueous solubility (LogP = 2.1) vs. chloro derivatives (LogP = 3.4) .

How can computational methods be integrated into synthesis optimization?

Q. Advanced

  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states for cyclization steps, reducing trial-and-error experimentation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for benzylation steps .
  • MD Simulations : Assess binding affinities to biological targets (e.g., DNA topoisomerase II) using AutoDock Vina .

What strategies resolve contradictions in biological activity data across similar derivatives?

Q. Advanced

  • Meta-Analysis : Compare IC₅₀ values from ≥5 studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Alignment : Overlay crystal structures (PyMOL) to identify critical residues for target binding .
  • Proteomics : SILAC-based profiling to differentiate off-target effects in cell lines .

What are the thermal stability profiles of pyrido[3,2-d]pyrimidine derivatives?

Q. Basic

  • TGA/DSC : Decomposition onset at ~220°C (TGA) and melting points at 180–190°C (DSC) indicate suitability for high-temperature reactions .
  • Storage : Store at –20°C under argon to prevent oxidation of the methoxybenzyl group .

How can regioselectivity challenges in benzylation steps be addressed?

Q. Advanced

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrimidine N–H sites before benzylation, achieving >90% regioselectivity .
  • Microwave Synthesis : 30-minute irradiation at 100°C in DMF accelerates kinetics, favoring desired N1/N3 substitutions .

What analytical techniques quantify degradation products under physiological conditions?

Q. Advanced

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of methoxybenzyl group) in simulated gastric fluid (pH 2.0) over 24h .
  • Stability-Indicating HPLC : Develop methods with phosphate buffer (pH 7.4)/acetonitrile (70:30) to separate degradation peaks .

How do crystallographic data inform SAR studies?

Q. Advanced

  • Dihedral Angles : Angles >60° between pyrido and benzyl rings correlate with reduced kinase inhibition (e.g., EGFR IC₅₀ increases from 0.8 μM to 5.2 μM) .
  • Hydrogen Bonding : O2 carbonyl interactions with Lys50 in EGFR (distance: 2.8 Å) are critical for activity; mutations here abolish binding .

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